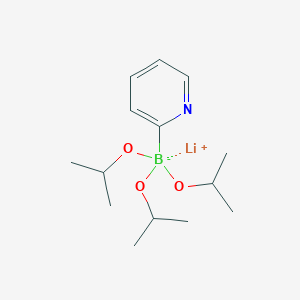

Lithium triisopropyl 2-pyridylborate

Description

Properties

IUPAC Name |

lithium;tri(propan-2-yloxy)-pyridin-2-ylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BNO3.Li/c1-11(2)17-15(18-12(3)4,19-13(5)6)14-9-7-8-10-16-14;/h7-13H,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTLFOWAEPOZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=CC=N1)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648012 | |

| Record name | Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213764-22-8 | |

| Record name | Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213764-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of Lithium triisopropyl 2-pyridylborate for organic synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of Lithium Triisopropyl 2-Pyridylborate in Organic Synthesis

Introduction: The Strategic Advantage of Boron 'Ate' Complexes

In the landscape of modern organic synthesis, the quest for reagents that offer a blend of high reactivity, functional group tolerance, and operational simplicity is perpetual. Organoboron compounds, particularly boronic acids, have become mainstays, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, the inherent instability of many boronic acids, especially those derived from electron-rich or sensitive heterocyclic systems, presents a significant challenge, often leading to decomposition via protodeboronation under standard coupling conditions.[1][2]

This guide delves into a powerful solution to this stability issue: the use of lithium triisopropyl borates, with a specific focus on This compound . These compounds are a class of borate 'ate' complexes, which are anionic organometallic species formed when a Lewis acidic organoborane reacts with a Lewis base.[3][4] In this 'ate' complex, the boron center becomes tetravalent and carries a negative formal charge, a structural modification that profoundly enhances its stability and modulates its reactivity in a synthetically advantageous manner.[3][5] As a Senior Application Scientist, this guide aims to provide not just protocols, but a deep understanding of the causality behind the utility of this reagent, empowering researchers to leverage its unique properties for complex molecule synthesis.

Synthesis, Structure, and Stability

The enhanced utility of lithium triisopropyl borates begins with their straightforward and efficient preparation. The core principle involves the reaction of an organolithium species with triisopropyl borate. This transformation is not merely a reagent preparation; it is the strategic formation of a stable, yet reactive, nucleophilic partner for subsequent transformations.

The 'Ate' Complex Formation: A Causal Explanation

The synthesis of this compound typically starts with the deprotonation or halogen-metal exchange of a pyridine precursor to generate 2-lithiopyridine. The subsequent addition of triisopropyl borate, a Lewis acid, results in the formation of the tetra-coordinate borate 'ate' complex.

The stability of this complex compared to its corresponding boronic acid is rooted in its electronic structure. The boron atom in a boronic acid is trivalent and electron-deficient, making the B-C bond susceptible to cleavage by protons (protodeboronation). In the 'ate' complex, the boron center is tetravalent and electron-rich, effectively shielding the B-C bond and rendering the compound significantly more resistant to hydrolysis and decomposition.[1][6] This stability is not just a matter of academic interest; it translates directly to practical benefits, as these borate salts can often be stored on the benchtop at room temperature for extended periods without significant degradation.[1][7]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

One-Pot Lithiation-Borylation-Coupling: A Streamlined Workflow

A significant advantage of this methodology is the ability to perform the entire sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a single reaction vessel. [1][6]This one-pot procedure minimizes handling of sensitive intermediates, reduces waste, and improves overall time efficiency—critical factors in both academic research and drug development settings.

Protocol: One-Pot Suzuki-Miyaura Coupling Using Lithium Triisopropyl Borate

This protocol demonstrates the one-pot synthesis and coupling of a heteroaryl borate with an aryl halide. [1]The choice of palladium precatalyst and base is crucial for reaction success and should be optimized for the specific substrates.

Materials:

-

Heteroaryl halide (1.5 equiv) in anhydrous THF (from Section 1.2)

-

Aryl or heteroaryl halide (electrophile, 1.0 equiv)

-

Palladium precatalyst (e.g., a Buchwald precatalyst, 1-3 mol %)

-

Aqueous base (e.g., 0.5 M K₃PO₄)

Step-by-Step Methodology:

-

Borate Formation: Prepare the lithium triisopropyl borate in situ as described in the protocol in Section 1.2, starting from the heteroaryl halide (1.5 equiv). After the warm-up period, do not isolate the intermediate.

-

Reagent Addition: Cool the crude solution of the borate complex back down to -78 °C. This cooling step is a key control point to prevent premature reaction or decomposition upon addition of the subsequent reagents.

-

Coupling Initiation: Directly to the cold borate solution, add the aqueous base (e.g., K₃PO₄), followed by the aryl halide electrophile (1.0 equiv) and the palladium precatalyst.

-

Reaction: Allow the mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Scope and Performance Data

The use of lithium triisopropyl borates enables the successful coupling of a wide range of substrates that are often problematic when using their boronic acid counterparts.

| Heteroaryl Borate Nucleophile | Aryl Halide Electrophile | Product | Yield (%) [1] |

| 2-Furanyl | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 91 |

| 2-Thienyl | 4-Bromobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 94 |

| 2-Pyridyl | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)pyridine | 85 |

| 1-Methyl-1H-indol-2-yl | 4-Bromo-N,N-dimethylaniline | N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline | 88 |

| Benzofuran-2-yl | Methyl 4-bromobenzoate | Methyl 4-(benzofuran-2-yl)benzoate | 90 |

Conditions: Reactions typically run with 1.5 equiv of the borate, 1.0 equiv of the aryl halide, 3 mol % Pd precatalyst, and aqueous K₃PO₄ in THF at 40 °C for 2 hours. [1]

Beyond Coupling: Pyridylborates as Ligands

While their role as nucleophiles is prominent, pyridylborate moieties are also important in coordination chemistry. [8][9]The nitrogen atom of the pyridine ring can coordinate to a metal center, making pyridylborates versatile ligands. Functionally elaborate tris(2-pyridyl)borate ligands, for instance, are used to create transition-metal complexes with specific electronic and optical properties for applications in materials science and catalysis. [9][10][11]The synthesis of this compound can be seen as an entry point to these more complex ligand systems.

Safety and Handling

As with all organometallic reagents, proper handling of the precursors and the borate complex itself is paramount.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using proper syringe techniques.

-

This compound: While more stable than many organometallics, it is still moisture-sensitive. [12]The Safety Data Sheet (SDS) recommends storage under inert gas and at low temperatures (e.g., -20 °C or in a freezer) for long-term stability. [12][13]* General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [14]All manipulations should be performed in a well-ventilated fume hood. [14]

Conclusion

This compound and its analogues represent a significant advancement in the field of organic synthesis, particularly for cross-coupling chemistry. By forming a stable, tetravalent 'ate' complex, they overcome the primary limitation of many heterocyclic boronic acids—their instability towards protodeboronation. [1][6]This guide has detailed the causal factors behind their stability, provided robust and validated protocols for their synthesis and in-situ application, and highlighted their superior performance in Suzuki-Miyaura reactions. The operational simplicity of the one-pot procedure further enhances their appeal for complex molecule synthesis in both academic and industrial laboratories. For researchers and drug development professionals, mastering the use of these reagents opens the door to more efficient and reliable synthetic routes for a wide array of valuable compounds.

References

-

Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: PMC (PubMed Central) URL: [Link]

-

Title: Deprotonative Metalation Using Ate Compounds: Synergy, Synthesis, and Structure Building Source: PubMed URL: [Link]

-

Title: Catalytic Reactions of Organoboranes Source: DSpace@MIT URL: [Link]

-

Title: Ate complex - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides Source: Organic Syntheses URL: [Link]

-

Title: Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts Source: PMC (PubMed Central) URL: [Link]

-

Title: Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis Source: Journal of the American Chemical Society URL: [Link]

-

Title: ATE complex – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials applications Source: ResearchGate URL: [Link]

-

Title: "Third-Generation"-Type Functional Tris(2-pyridyl)borate Ligands and Their Transition-Metal Complexes Source: PubMed URL: [Link]

-

Title: Modular Organoboron Catalysts Enable Transformations with Unprecedented Reactivity Source: PubMed URL: [Link]

-

Title: Advances in catalytic organic synthesis with organoboron reagents Source: American Chemical Society URL: [Link]

-

Title: “Third-Generation”-Type Functional Tris(2-pyridyl)borate Ligands and Their Transition-Metal Complexes Source: ResearchGate URL: [Link]

-

Title: Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Second generation tris(2-pyridyl)borate ligands: toward supramolecular polymeric materials Source: SciMeetings URL: [Link]

-

Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: DSpace@MIT URL: [Link]

-

Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: University of Wollongong URL: [Link]

-

Title: Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides Source: ResearchGate URL: [Link]

-

Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: ACS Figshare URL: [Link]

-

Title: Fluorinated tris(pyridyl)borate ligand support on coinage metals Source: The Royal Society of Chemistry URL: [Link]

-

Title: Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions Source: ACS Publications URL: [Link]

-

Title: Safety Data Sheet Source: Ereztech LLC URL: [Link]

-

Title: Safety Data Sheet Source: Energizer URL: [Link]

-

Title: 3-pyridylboronic acid Source: Organic Syntheses URL: [Link]

-

Title: A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates Source: PubMed URL: [Link]

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Ate complex - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. "Third-Generation"-Type Functional Tris(2-pyridyl)borate Ligands and Their Transition-Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Second generation tris(2-pyridyl)borate ligands: toward supramolecular polymeric materials [morressier.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. This compound | 213764-22-8 [sigmaaldrich.com]

- 14. ereztech.com [ereztech.com]

Technical Guide: The Strategic Advantage of Ate-Complexes in 2-Pyridyl Transfer

Executive Summary

The 2-pyridyl moiety is a "privileged structure" in medicinal chemistry, appearing in a vast array of kinase inhibitors and GPCR ligands. However, its incorporation via cross-coupling is historically plagued by the "2-pyridyl problem": the extreme instability of 2-pyridyl nucleophiles.[1]

Traditional 2-pyridyl boronic acids undergo rapid protodeboronation, and 2-pyridyl organometallics (Li, Mg) suffer from oxidative decomposition and self-polymerization. This guide details the Lithium Trialkyl(2-pyridyl)borate (Ate-Complex) strategy. By saturating the boron center, these complexes shut down decomposition pathways, enabling high-yielding Suzuki-Miyaura couplings at room temperature or mild heat, often in a single-pot workflow.

Part 1: The 2-Pyridyl Paradox

To understand the solution, we must rigorously define the failure mode of the predecessors.

The Instability Mechanism

The difficulty in transferring a 2-pyridyl group stems from two synergistic failure modes:

-

Self-Nucleophilic Attack (Organolithiums): 2-Pyridyllithium is thermally unstable above -40°C. The nucleophilic carbon at the 2-position attacks the electrophilic C=N bond of a neighboring pyridine ring, leading to dimerization and polymerization.

-

Rapid Protodeboronation (Boronic Acids): Unlike phenylboronic acids, 2-pyridyl boronic acid is zwitterionic.[2][3][4] The basic nitrogen acts as an intramolecular catalyst, facilitating the hydrolysis of the C-B bond by water (protodeboronation).

The "Ate" Solution

An "ate" complex forms when a Lewis acidic organoborane (e.g., triisopropyl borate) reacts with an organolithium. The resulting species is a lithium trialkyl(aryl)borate .

Why it works:

-

Tetrahedral Saturation: The boron atom becomes sp3-hybridized and negatively charged. It loses its empty p-orbital, which is the primary vector for oxidative decomposition and hydrolysis.

-

Nitrogen Masking: The steric bulk of the alkyl groups (e.g., isopropyl) and the overall negative charge density discourage the pyridine nitrogen from participating in self-destructive chelation or protonation events.

Figure 1: Divergent pathways of 2-pyridyl nucleophiles. The ate-complex pathway (green) bypasses the decomposition inherent to the free organolithium (red).

Part 2: Strategic Advantages

Thermodynamically Stable, Kinetically Active

Unlike MIDA boronates, which require a "slow-release" hydrolysis step to unveil the active species, ate-complexes are direct nucleophiles . They can be stored as solids (if isolated) or generated in situ and warmed to ambient temperature without decomposition.

Atom Economy and Workflow

The in situ generation allows for a "One-Pot, Telescoped" protocol.

-

Halogen Exchange: Convert 2-bromopyridine to 2-Li-pyridine.

-

Trapping: Add B(OiPr)3 immediately.

-

Coupling: Add the aryl halide and catalyst directly to the same vessel.

This eliminates the isolation of unstable intermediates and reduces solvent waste.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(4-methoxyphenyl)pyridine via in situ ate-complex generation.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

n-Butyllithium (1.0 equiv, 2.5M in hexanes)

-

Triisopropyl borate (1.1 equiv)

-

4-Bromoanisole (0.8 equiv) - Limiting reagent to ensure full conversion of electrophile

-

Pd2(dba)3 (2 mol%) / XPhos or SPhos (4 mol%)

-

Solvent: THF (anhydrous)

Step-by-Step Methodology

Phase 1: Generation of the Ate-Complex (Cryogenic to Ambient)

-

Setup: Flame-dry a Schlenk flask under Argon. Add anhydrous THF (5 mL/mmol).

-

Cooling: Cool solvent to -78°C (Dry ice/acetone bath). Critical: Failure to cool adequately will result in immediate decomposition of nBuLi/product.

-

Lithiation: Add 2-Bromopyridine. Dropwise add n-BuLi over 10 minutes. Stir for 30 minutes at -78°C.

-

Validation: Solution usually turns deep red/orange.

-

-

Borylation: Add Triisopropyl borate [B(OiPr)3] dropwise.

-

Stabilization: Stir for 30 mins at -78°C, then remove the cooling bath and allow to warm to room temperature (23°C) over 1 hour.

-

Checkpoint: The solution should become a clear or slightly cloudy suspension (the "Ate" complex). Unlike the lithium species, this is now stable.[5]

-

Phase 2: Cross-Coupling 6. Addition: Open the flask under positive Argon flow. Add the aryl halide (4-Bromoanisole). 7. Catalyst: Add a pre-mixed solution of Pd2(dba)3 and Ligand (or pre-formed catalyst). 8. Reaction: Heat to reflux (65°C) or 80°C (if using dioxane cosolvent) for 4-12 hours. 9. Workup: Quench with water, extract with EtOAc.

Figure 2: The "Telescoped" workflow. Note the stable hold point at Step 3, allowing for flexibility in manufacturing schedules.

Part 4: Comparative Performance Data

The following table summarizes the efficiency of Ate-complexes compared to traditional methods for transferring 2-pyridyl groups to electron-rich aryl bromides.

| Method | Reagent Species | Stability | Yield (Avg) | Atom Economy |

| Ate-Complex (In Situ) | Li[Py-B(OiPr)3] | High (RT stable) | 85-94% | High (One-pot) |

| Stille Coupling | 2-Py-SnBu3 | High (Toxic) | 70-85% | Low (Toxic waste) |

| Boronic Acid | 2-Py-B(OH)2 | Very Low (Protodeboronation) | <30% | Moderate |

| MIDA Boronate | 2-Py-BMIDA | High (Solid) | 80-90% | Low (Requires hydrolysis step) |

Data synthesized from Billingsley et al. and comparative literature [1, 2].

Part 5: Mechanistic Integrity & Troubleshooting

The Role of Water

Unlike standard Suzuki couplings where aqueous base is required to activate the boronic acid (forming the hydroxyboronate), the ate-complex is already activated . It is negatively charged and ready for transmetallation.

-

Caution: Strictly anhydrous conditions are preferred for the formation of the ate-complex. However, the coupling step can tolerate trace moisture, though adding external water is generally unnecessary and can lead to competitive protodeboronation if the equilibrium shifts.

Transmetallation Pathway

The ate-complex undergoes transmetallation to the Palladium(II) center.

References

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Knochel, P., et al. (2011). Preparation and Application of 2-Pyridylboronates. Organic Letters. [Link]

-

Deng, X., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie. [Link][1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. scispace.com [scispace.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

Lithium Triisopropoxy(2-pyridyl)borate: Structural Dynamics, Synthesis, and Application

Executive Summary

The synthesis and utilization of 2-pyridyl boron reagents have historically been impeded by the inherent instability of the 2-pyridyl–boron bond.[1] 2-Pyridylboronic acids are notoriously prone to rapid protodeboronation, rendering them difficult to store and employ in standard cross-coupling protocols. Lithium triisopropoxy(2-pyridyl)borate (Li[2-PyB(OiPr)₃]) represents a critical structural solution to this challenge. By saturating the boron center into a tetrahedral ate complex, this reagent suppresses the vacant p-orbital pathway required for protodeboronation, offering a shelf-stable, highly reactive nucleophile for Suzuki-Miyaura cross-couplings.

This guide details the structural characterization, synthesis, and application of this salt, designed for researchers requiring high-fidelity protocols for heteroaryl functionalization.

Chemical Architecture & Stability Mechanism

Structural Definition

Unlike neutral boronic esters (sp² hybridized, trigonal planar), Lithium triisopropoxy(2-pyridyl)borate is an ionic species containing a lithium cation and a tetra-coordinate borate anion.

-

IUPAC Name: Lithium triisopropoxy(pyridin-2-yl)borate[2]

-

Formula: Li[C₅H₄N-B(OCH(CH₃)₂)₃]

-

Coordination Geometry: Tetrahedral (sp³) boron center.

Mechanism of Stabilization

The primary failure mode of 2-pyridylboronic acid is protodeboronation , where the basic pyridyl nitrogen facilitates proton transfer to the carbon-boron bond, or the empty p-orbital on boron accepts a nucleophile (like water), initiating hydrolysis.

The triisopropoxy salt circumvents this via coordinative saturation :

-

Orbital Saturation: The boron atom possesses a full octet (8 valence electrons). There is no vacant p-orbital available for Lewis base attack (e.g., by H₂O or hydroxide).

-

Steric Shielding: The three bulky isopropoxy groups provide a steric "umbrella" that kinetically protects the C-B bond.

-

Electronic Bias: The negative charge on the boron atom strengthens the C-B bond character and reduces the basicity of the pyridyl nitrogen, making the ring less susceptible to protonation at the ipso position.

Figure 1: Mechanistic divergence between unstable boronic acids and stable borate salts.[3][4]

Synthesis Protocol

This protocol describes the in situ generation and isolation of the salt. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials & Reagents[4][5][6]

-

Substrate: 2-Bromopyridine (1.0 equiv)

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes, 1.05 equiv)[5]

-

Boron Source: Triisopropyl borate [B(OiPr)₃] (1.1 equiv)[5]

-

Solvent: Anhydrous THF / Toluene (1:4 ratio recommended for precipitation)

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon. Add anhydrous THF/Toluene (1:4 v/v) and cool to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 2-Bromopyridine. Dropwise add n-BuLi over 15 minutes, maintaining internal temperature below -70 °C.

-

Insight: The deep red/orange color indicates the formation of 2-pyridyllithium. This species is thermally unstable; do not allow to warm.

-

-

Borylation: After stirring for 30 minutes at -78 °C, add Triisopropyl borate [B(OiPr)₃] dropwise.

-

Critical Step: The reaction is exothermic. Rapid addition can cause local heating and decomposition of the lithiated species.

-

-

Equilibration: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (23 °C) over 2 hours. The solution typically turns from colored to a pale yellow or white suspension.

-

Isolation: Concentrate the mixture in vacuo to remove volatiles. The resulting solid is the crude Lithium triisopropoxy(2-pyridyl)borate.

-

Purification: While often used crude, the salt can be triturated with dry hexanes to remove residual organics.

-

Figure 2: Process flow for the synthesis of Lithium triisopropoxy(2-pyridyl)borate.[5]

Structural Characterization

Accurate characterization is vital to distinguish the borate salt from decomposition products (pyridine or boric acid).

Nuclear Magnetic Resonance (NMR)

The diagnostic shift of the Boron nucleus is the primary indicator of successful synthesis.

| Nucleus | Chemical Shift ( | Multiplicity | Structural Insight |

| 2.0 – 4.5 ppm | Singlet (Broad) | Diagnostic: Indicates a tetrahedral (sp³) boron center. Boronic esters (sp²) typically appear at ~30 ppm. | |

| 8.50 (d), 7.60 (t), 7.15 (m) | Multiplets | Pyridyl ring protons. Shifts are distinct from unsubstituted pyridine. | |

| 4.10 (sept), 1.15 (d) | Septet, Doublet | Isopropoxy groups (OCH(CH ₃)₂). Integration should show 3:1 ratio of iPr to Pyridyl. |

Protocol for NMR Analysis:

-

Solvent: DMSO-d₆ or CD₃OD. (Avoid CDCl₃ if the salt is hygroscopic or reactive).

-

Standard: BF₃·OEt₂ (external standard for

B, set to 0 ppm). -

Observation: A sharp signal at ~30 ppm indicates hydrolysis to the boronic acid/ester (decomposition). The desired product is the upfield signal near 2-4 ppm.

X-Ray Crystallography

Solid-state analysis confirms the ionic lattice structure.

-

Lattice Type: Ionic crystal lattice consisting of discrete Li⁺ cations and [2-Py-B(OiPr)₃]⁻ anions.

-

Coordination: Lithium is often coordinated by the oxygen atoms of the isopropoxy groups or solvent molecules (THF) if crystallized from ether.

-

Bond Lengths: The C(pyridyl)–B bond length is typically longer (approx. 1.63 Å) than in neutral boronic esters (approx. 1.57 Å) due to the increased p-character of the sp³ bond.

Application: Suzuki-Miyaura Cross-Coupling[1][6][7][8][9]

This reagent is specifically optimized for coupling with aryl bromides and chlorides, particularly where boronic acids fail.

Standard Coupling Protocol

Reagents:

-

Li[2-PyB(OiPr)₃] (1.2 – 1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

-

Base: K₃PO₄ (3.0 equiv) or KF

-

Solvent: 1,4-Dioxane / Water (10:1) or Isopropanol

Procedure:

-

Charge a reaction vial with the Aryl Halide, Borate Salt, Pd source, Ligand, and Base.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent.

-

Heat to 80–100 °C for 4–12 hours.

-

Workup: Dilute with ethyl acetate, wash with water, and purify via column chromatography.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (<20%) | Protodeboronation of intermediate | Switch to anhydrous conditions; use CuI (10 mol%) as a co-catalyst to facilitate transmetallation. |

| No Reaction | Catalyst Poisoning | Ensure thorough degassing; Pyridines can coordinate Pd—increase catalyst loading or use a strongly binding ligand (XPhos). |

| Homocoupling | Oxidative coupling of borate | Reduce Oxygen exposure; ensure Argon atmosphere is rigorous. |

References

-

Oberli, M. A., & Buchwald, S. L. (2012). "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 14(17), 4606–4609. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 47(25), 4695–4698. [Link]

-

Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 132(40), 14048–14051. [Link]

-

Dick, G. R., et al. (2010). "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Organic Letters, 12(10), 2314–2317. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lithium triisopropyl 2-pyridylborate | 213764-22-8 [sigmaaldrich.com]

- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Lithium Triisopropyl 2-Pyridylborate

Executive Summary

The incorporation of 2-pyridyl moieties into drug scaffolds is a recurring challenge in medicinal chemistry due to the inherent instability of 2-pyridylboronic acids. Under standard Suzuki-Miyaura conditions, these reagents undergo rapid protodeboronation, leading to low yields and difficult purifications.

This guide details the Lithium Triisopropyl 2-Pyridylborate protocol, a methodology developed to stabilize the C-B bond through the formation of a tetracoordinate boronate ("ate") complex. By masking the Lewis acidic boron center, this reagent class suppresses protodeboronation and catalyst poisoning, enabling high-yielding cross-couplings with aryl chlorides, bromides, and triflates.

Key Advantages:

-

Stability: The lithium triisopropyl borate salt is an air-stable solid, storable on the benchtop for months.

-

Reactivity: Facilitates coupling with electron-rich and sterically hindered aryl halides.

-

Operational Simplicity: Eliminates the need for unstable boronic acid handling or slow-release esters.

Scientific Context & Mechanism[1]

The "2-Pyridine Problem"

In traditional Suzuki couplings, the transmetallation step requires a boronate species to interact with the palladium center. However, 2-pyridylboronic acids possess a unique failure mode:

-

Protodeboronation: The basic conditions required for Suzuki coupling facilitate the hydrolytic cleavage of the C-B bond, replacing the boron with a proton. This is accelerated by the adjacent nitrogen atom, which can stabilize the intermediate anion or transition state.

-

Catalyst Poisoning: The basic pyridyl nitrogen can coordinate strongly to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle.

The "Ate" Complex Solution

This compound (Li[2-PyB(O-i-Pr)3]) addresses these issues by saturating the coordination sphere of the boron atom. Being tetracoordinate (sp3 hybridized), the boron atom lacks a vacant p-orbital, rendering it resistant to nucleophilic attack and protodeboronation.

The coupling proceeds via a mechanism where the "ate" complex likely undergoes transmetallation directly or serves as a reservoir that releases the reactive species at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

Mechanistic Pathway Diagram

Figure 1: Contrast between the instability of the free boronic acid and the controlled reactivity of the Lithium Triisopropyl Borate complex.

Reagent Preparation Protocol

While some lithium triisopropyl borates are commercially available, in-situ preparation or bulk synthesis in the lab is often more cost-effective and ensures reagent quality.

Synthesis of this compound

Reaction:

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge: Add 2-Bromopyridine (1.0 equiv) and Triisopropyl borate (1.05 equiv) to the flask.

-

Solvent: Add anhydrous THF (concentration ~0.5 M relative to bromide) and anhydrous Toluene (ratio 1:4 THF:Toluene).

-

Note: The Toluene/THF mixture is critical for the precipitation and stability of the intermediate.

-

-

Cooling: Cool the mixture to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) over 30 minutes.

-

Observation: A precipitate may form.

-

-

Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (23 °C) over 2 hours.

-

Isolation: Concentrate the mixture to dryness under reduced pressure (rotary evaporator).

-

Drying: Dry the resulting solid under high vacuum (0.1 mmHg) for 12 hours.

-

-

Storage: The resulting off-white solid is This compound . It can be stored in a screw-cap vial on the benchtop, though a desiccator is recommended for long-term storage.

Cross-Coupling Protocol

This protocol utilizes the XPhos Pd G2 precatalyst (or Pd2(dba)3/XPhos), which is uniquely suited for sterically demanding and heteroaryl couplings.

Materials Table

| Component | Role | Equivalents | Notes |

| Aryl Halide (Ar-X) | Electrophile | 1.0 | Cl, Br, I, or OTf |

| Li[2-Py-B(OiPr)3] | Nucleophile | 1.5 - 2.0 | The "Ate" Complex |

| XPhos Pd G2 | Catalyst | 0.02 - 0.05 | 2-5 mol% loading |

| K3PO4 | Base | 3.0 | 0.5 M Aqueous Solution |

| THF | Solvent | N/A | 0.2 M concentration |

Step-by-Step Procedure

-

Vessel Prep: Charge a resealable reaction vial (e.g., microwave vial or Schlenk tube) with a magnetic stir bar.

-

Solids Addition: Add the Aryl Halide (1.0 equiv, if solid), This compound (1.5 equiv), and XPhos Pd G2 (0.02 equiv).

-

Tip: If using Pd2(dba)3 and XPhos separately, use a 1:2 ratio of Pd:Ligand and premix in solvent for 5 mins.

-

-

Degassing (Optional but Recommended): Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add THF (via syringe) to achieve a concentration of 0.2 M relative to the aryl halide.

-

Base Addition: Add the 0.5 M aq. K3PO4 solution (3.0 equiv).

-

Note: The reaction is biphasic. Vigorous stirring is essential.

-

-

Reaction: Seal the vial and heat to 60 °C (oil bath or heating block).

-

Time: Monitor via LCMS. Reaction typically completes in 2–6 hours.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

-

Note: 2-Arylpyridines are basic; adding 1% Triethylamine to the eluent can reduce streaking.

-

Workflow Diagram

Figure 2: Standard operational workflow for the coupling reaction.

Substrate Scope & Performance Data

The following table summarizes expected performance based on literature precedents (Billingsley & Buchwald, 2008; Oberli & Buchwald, 2012).

| Substrate Class | Electrophile (Ar-X) | Yield (%) | Notes |

| Electron-Neutral | 4-Bromotoluene | 90-95% | Rapid conversion. |

| Electron-Rich | 4-Bromoanisole | 85-92% | Requires slightly longer time. |

| Sterically Hindered | 2-Bromo-1,3-dimethylbenzene | 80-88% | XPhos is critical here. |

| Heterocycles | 3-Bromopyridine | 75-85% | Excellent bi-heteroaryl formation. |

| Chlorides | 4-Chlorobenzonitrile | 85-90% | Highly effective; XPhos facilitates oxidative addition. |

Troubleshooting & Expert Tips

Low Conversion

-

Cause: Catalyst deactivation or insufficient transmetallation.

-

Solution: Increase catalyst loading to 5 mol%. Ensure the K3PO4 solution is fresh and the biphasic mixture is stirred vigorously (1000 rpm) to maximize surface area between phases.

Protodeboronation (Pyridine detected)

-

Cause: Reaction temperature too high or reaction time too long.

-

Solution: Lower temperature to 40 °C. Although the "ate" complex is stable, prolonged heating in aqueous base can eventually degrade it. Add the base after the reaction reaches temperature if degradation is very fast (rare).

Reagent Purity

-

Check: If the Li-borate reagent has turned into a sticky gum or yellowed significantly, it may have hydrolyzed. Recrystallization is difficult; it is best to re-synthesize the batch. Freshly prepared reagent is a free-flowing powder.

References

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.[3] Angewandte Chemie International Edition, 47(25), 4695–4698.[4]

-

[Link]

-

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[1] Organic Letters, 14(17), 4606–4609.[1]

-

[Link]

-

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

-

[Link]

-

Sources

- 1. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guide to Solvent Selection for Reactions Involving Lithium Triisopropyl 2-Pyridylborate

Abstract

Lithium triisopropyl 2-pyridylborate is a versatile and increasingly important reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As a lithium 'ate' complex, its stability, solubility, and reactivity are profoundly influenced by the choice of reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection. We will delve into the physicochemical properties of the reagent, explore the causal relationships between solvent parameters and reaction outcomes, and provide a detailed experimental protocol for a representative cross-coupling reaction. Our objective is to move beyond simple solvent recommendations to a deeper understanding of the underlying principles that govern these systems, enabling more robust, reproducible, and efficient synthetic transformations.

Introduction: The Nature of this compound

This compound belongs to the class of organoboron compounds known as 'ate' complexes. It is typically generated in situ from a 2-pyridyllithium species and triisopropyl borate. These borate species are valued for being much more stable towards protodeboronation than their corresponding boronic acids, a common decomposition pathway for many heterocyclic boron reagents.[1][2][3][4] This stability allows them to be conveniently handled and even stored on the benchtop at room temperature.[1][2][3]

The primary application of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2-arylpyridines, a common motif in pharmaceuticals and functional materials.[1][5][6] The success of these reactions is not solely dependent on the catalyst or substrates but is critically linked to the solvent system, which dictates the fate and reactivity of the lithium borate complex.

The Critical Role of the Solvent

The solvent is not an inert medium; it is an active participant in the reaction. For lithium-based reagents like this compound, the solvent's role can be dissected into several key functions that directly impact reaction success.

Solubility and Stability

The first prerequisite for any reaction is that the reagents are soluble. This compound exhibits good solubility in many polar organic solvents like tetrahydrofuran (THF).[7] However, stability is a more nuanced issue.

-

Protic Solvents (e.g., water, alcohols): These are generally incompatible. The acidic proton will readily cause protodeboronation, cleaving the crucial Carbon-Boron bond and rendering the reagent inactive. While aqueous bases (e.g., K₃PO₄) are often added after the borate formation for the subsequent coupling step, the initial formation and handling of the borate must be under strictly anhydrous conditions.[1]

-

Aprotic Solvents: These are essential. Within this class, the solvent's ability to coordinate with the lithium cation (Li⁺) is a dominant factor. Lewis basic solvents, particularly ethers, play a crucial role in stabilizing the complex.[8]

Coordination and Reactivity

The term "this compound" is a simplification. In solution, it exists as an ion pair, and the solvent's interaction with the Li⁺ cation significantly modulates the nucleophilicity of the anionic borate.

-

Coordinating Solvents (Ethers): Solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are Lewis bases that can coordinate with the Li⁺ cation.[9][10] This coordination helps to solvate the cation, effectively separating it from the anionic borate.[8] This charge separation increases the "naked" character and nucleophilicity of the borate, making it more reactive and available for transmetalation to the palladium catalyst. THF is particularly effective due to its strong coordination ability.[10][11]

-

Non-Coordinating Solvents (Hydrocarbons): Solvents like hexanes or toluene do not effectively solvate the Li⁺ cation. In such media, the reagent is more likely to exist as tight ion pairs or higher-order aggregates, which can reduce its reactivity.[11] While often used as co-solvents (e.g., n-BuLi is typically supplied in hexanes), the primary reaction solvent should be a coordinating one.

A computational study on related lithium 'ate' complexes highlighted that a key factor for stability is the removal of the cationic lithium from the immediate vicinity of the 'ate' anion through coordination with a Lewis basic solvent.[8]

Temperature and Side Reactions

Many reactions involving organolithium precursors are conducted at low temperatures (e.g., -78 °C) to prevent side reactions.[1][12] This is particularly true for the initial lithiation step. The choice of solvent must be compatible with these temperature requirements (i.e., have a low freezing point).

Furthermore, some solvents can be attacked by strong organolithium bases. For instance, THF can be deprotonated at the α-position by strong bases like n-butyllithium, especially at temperatures above -20 °C, leading to fragmentation into ethylene and lithium enolate.[13][14] This underscores the importance of maintaining low temperatures during the lithiation and borylation stages.

Solvent Selection Guide

Based on the principles discussed, we can classify common laboratory solvents for their suitability in reactions involving the formation and use of this compound.

| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Rationale |

| Tetrahydrofuran (THF) | Ethereal | 7.6 | 66 | Highly Recommended: Excellent solvating and coordinating properties for the Li⁺ cation, enhancing borate reactivity.[10][11] Low freezing point (-108 °C) makes it ideal for low-temperature lithiation. Must be anhydrous. |

| 2-Methyl-THF | Ethereal | 6.2 | 80 | Recommended: Similar to THF but with a higher boiling point and lower freezing point (-136 °C). Can sometimes offer different reactivity profiles. Must be anhydrous. |

| Diethyl Ether (Et₂O) | Ethereal | 4.3 | 35 | Recommended: Good coordinating solvent, though generally less effective than THF.[15] Its high volatility can be a disadvantage for longer reactions at elevated temperatures. Must be anhydrous. |

| Dioxane | Ethereal | 2.2 | 101 | Use with Caution: A good coordinating solvent with a high boiling point, useful for Suzuki couplings that require heat.[16] However, its high freezing point (12 °C) makes it unsuitable for initial low-temperature lithiation steps. Must be anhydrous. |

| Toluene / Hexanes | Hydrocarbon | 2.4 / 1.9 | 111 / 69 | Recommended as Co-Solvent: Poor primary solvents due to non-coordinating nature. Often introduced with organolithium reagents (e.g., n-BuLi in hexanes). Can be used in mixtures with THF.[1] |

| DMF / DMAc | Amide | 36.7 / 37.8 | 153 / 165 | Use with Caution (Coupling Step Only): Can be used for the subsequent Suzuki coupling step, especially for challenging substrates, due to high polarity and boiling point.[16] AVOID for the lithiation/borylation step as they react with organolithiums. |

| Acetonitrile (ACN) | Nitrile | 37.5 | 82 | Not Recommended: Reacts with organolithium reagents. |

| Alcohols / Water | Protic | Variable | Variable | Not Recommended (for formation): Will rapidly protonate and destroy the organolithium precursor and the borate product. An aqueous phase is typically added only for the final coupling step. |

| DCM / Chloroform | Halogenated | 9.1 / 4.8 | 40 / 61 | Not Recommended: Reacts with organolithium reagents. |

Visualizing Solvent Interaction and Workflow

The following diagrams illustrate the key concepts of solvent coordination and a typical experimental workflow.

Caption: Solvent effect on the ion-pairing of this compound.

Caption: One-pot workflow for lithiation, borylation, and Suzuki-Miyaura coupling.

Experimental Protocol: One-Pot Suzuki-Miyaura Coupling

This protocol describes a general method for a one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling reaction, adapted from procedures described by Buchwald and coworkers.[1]

Safety Precaution: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All steps must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and proper Schlenk line or glovebox techniques.

Materials:

-

2-Bromopyridine (or other aryl halide starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Triisopropyl borate (B(OⁱPr)₃)

-

Aryl halide coupling partner (Ar'-X)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like that described in the reference[1])

-

Aqueous Potassium Phosphate (K₃PO₄, 0.5 M solution), degassed.

Procedure:

-

Reaction Setup (Lithiation):

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 2-bromopyridine (1.0 equiv).

-

Add anhydrous THF via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: Low temperature is critical to prevent undesired side reactions of the highly reactive organolithium intermediate with the solvent or starting material.[13]

-

-

Formation of 2-Pyridyllithium:

-

Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution at -78 °C. The solution may change color.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Rationale: Slow addition maintains the low temperature and controls the exotherm. The excess of n-BuLi ensures complete conversion.

-

-

Borylation:

-

To the same flask, add triisopropyl borate (1.1 equiv) dropwise while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for at least 2 hours (or overnight).

-

Rationale: The borate is added at low temperature to trap the organolithium species. Warming to room temperature ensures the complete formation of the stable this compound 'ate' complex.[1]

-

-

Suzuki-Miyaura Coupling:

-

To the flask containing the now-formed borate solution, add the aryl halide coupling partner (Ar'-X, 1.0-1.2 equiv).

-

Add the degassed aqueous K₃PO₄ solution (approx. 2 volumes relative to THF).

-

Finally, add the palladium catalyst/ligand (typically 1-3 mol %).

-

Rationale: The aqueous base is essential for the catalytic cycle of the Suzuki reaction. The borate is stable enough to persist until the catalyst is added.

-

-

Reaction and Workup:

-

Heat the biphasic mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Conclusion

The selection of a solvent for reactions with this compound is a critical decision that directly influences reagent stability, reactivity, and overall reaction efficiency. The ideal solvent for the formation of the borate is an anhydrous, aprotic, and coordinating ether, with Tetrahydrofuran (THF) being the most common and effective choice. It provides excellent solubility and stabilizes the crucial lithium 'ate' complex by solvating the lithium cation, which in turn enhances the nucleophilicity of the borate anion. By understanding the causal relationships between solvent properties and reaction mechanics, researchers can troubleshoot issues, optimize conditions, and design more robust synthetic routes for the preparation of valuable 2-substituted pyridine compounds.

References

- LG Energy Solution Ltd. (2025). Comparing Solvent Interactions: Lithium Acetate versus Sodium Acetate.

- Yamamoto, Y., et al. (2012). Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides. Molecules.

- Wikipedia contributors. Organolithium reagent. Wikipedia.

- Oreate AI Blog. (2025). The Role of THF in Chemical Reactions: A Closer Look.

- Wiberg, K. B., Sklenak, S., & Bailey, W. F. (2000). Solvation and structural effects on the stability of 10-X-2 ate-complexes: a computational study. Journal of Organic Chemistry, 65(7), 2014-2021.

- Baber, J. H., et al. (2025). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development.

- Clayden, J. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. SciSpace.

- Li, P., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules.

- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609.

- Oberli, M. A., & Buchwald, S. L. (2016). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

- Oberli, M., & Buchwald, S. (2013). Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions.

- Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.

- Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606-4609.

- Coles, M. P., et al. (2025).

- Binger, A. S. (n.d.). Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride.

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 4. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Solvation and structural effects on the stability of 10-X-2 ate-complexes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparing Solvent Interactions: Lithium Acetate versus Sodium Acetate [eureka.patsnap.com]

- 10. The Role of THF in Chemical Reactions: A Closer Look - Oreate AI Blog [oreateai.com]

- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 12. US6268537B1 - Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pathways for decomposition of THF by organolithiums: the role of HMPA (2002) | Jonathan Clayden | 83 Citations [scispace.com]

- 15. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of 2-Substituted Pyridines via Lithium Triisopropyl 2-Pyridylborate

Abstract: The 2-substituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. However, its synthesis is frequently hampered by the instability of traditional 2-pyridyl organometallic reagents, a challenge often termed the "2-pyridyl problem".[1][2] This guide provides a comprehensive overview and detailed protocols for the use of lithium triisopropyl 2-pyridylborate, a stable and highly effective nucleophilic surrogate that circumvents many of these long-standing synthetic hurdles. By forming a boronate "ate" complex, this methodology facilitates efficient carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions. This document outlines the mechanistic principles, step-by-step experimental procedures, reaction scope, and expert troubleshooting advice for researchers, scientists, and drug development professionals.

Scientific Foundation and Mechanistic Rationale

The utility of this compound stems from its unique structure and enhanced stability compared to its corresponding boronic acid.[3][4] 2-Pyridylboronic acids are notoriously prone to rapid protodeboronation, which severely limits their isolation, storage, and reaction efficiency.[1] The formation of the tetracoordinate borate "ate" complex addresses this instability head-on.

Formation of the Key Intermediate:

The process begins with the deprotonation or halogen-metal exchange of a pyridine precursor. Typically, a 2-halopyridine (e.g., 2-bromopyridine) is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C) to generate 2-lithiopyridine in situ.[5][6] This highly reactive intermediate is immediately trapped with an electrophilic boron source, triisopropyl borate, B(OiPr)₃. The nucleophilic attack of the 2-lithiopyridine on the boron atom forms the key intermediate: this compound.[3]

The "Ate" Complex Advantage:

The resulting borate complex possesses a formal negative charge on the boron atom. This has two critical consequences:

-

Enhanced Stability: The tetracoordinate boron center is sterically shielded by the bulky isopropoxy groups and is significantly less susceptible to cleavage by protons (protodeboronation) than a neutral, tricoordinate boronic acid.[3][4] These borate species can often be stored on the benchtop at room temperature.[4]

-

Increased Nucleophilicity: The negative charge enhances the electron density of the pyridyl ring, making it a more potent nucleophile for subsequent transmetalation to a palladium center in a cross-coupling catalytic cycle.

This intermediate serves as a superior nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines.[3]

Caption: Formation of the borate 'ate' complex.

Experimental Protocols

Safety First: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. All procedures must be conducted under a strictly anhydrous, inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.

Protocol 1: Preparation of this compound (LTB) Stock Solution

This protocol describes the preparation of the borate salt, which can be isolated as a crude solid for storage or used directly in solution for subsequent reactions.[3]

Materials:

-

2-Bromopyridine

-

n-Butyllithium (typically 2.5 M in hexanes)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Septa, nitrogen/argon inlet, glass stopper

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

Setup: Assemble the dry three-necked flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Purge the flask with inert gas for 10-15 minutes.

-

Reagent Addition: To the flask, add anhydrous THF and anhydrous toluene, followed by 2-bromopyridine (1.0 equiv) via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 equiv) dropwise via syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions or decomposition.

-

-

Stirring: Stir the mixture at -78 °C for an additional 45 minutes to ensure complete halogen-metal exchange.

-

Borylation: Add triisopropyl borate (1.1 equiv) dropwise via syringe, again maintaining the temperature at -78 °C.

-

Warming & Use: Stir the mixture for 1 hour at -78 °C, then allow it to warm slowly to room temperature. The resulting solution/slurry contains the this compound.

-

Expert Insight: For immediate use, this crude solution is ideal. For storage, the solvent can be removed under vacuum, and the resulting solid dried at an elevated temperature (e.g., 80 °C) to yield the crude borate salt, which can be stored under an inert atmosphere.[3]

-

Protocol 2: One-Pot Synthesis of 2-Arylpyridines via Suzuki-Miyaura Cross-Coupling

This highly efficient one-pot procedure combines the formation of the borate with the cross-coupling reaction, avoiding the isolation of intermediates.[3]

Materials:

-

Crude solution of this compound (from Protocol 1)

-

Aryl or Heteroaryl Halide (e.g., 4-bromotoluene, 1.0 equiv relative to the initial 2-bromopyridine)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol %)

-

Aqueous Base (e.g., 0.5 M K₃PO₄)

Procedure:

-

Borate Formation: Prepare the this compound in THF/toluene as described in Protocol 1, steps 1-6. After the 1-hour stir at -78 °C, do not warm the reaction.

-

Reagent Addition (at -78 °C): To the cold, freshly prepared borate solution, directly add the aqueous K₃PO₄ solution (4.0 equiv), followed by the aryl halide (1.0 equiv), and finally the palladium precatalyst (e.g., 3 mol %).

-

Causality Note: Adding the aqueous base at low temperature to the crude borate solution is a key step for the one-pot procedure's success, setting up the conditions for the subsequent coupling.[3]

-

-

Reaction: Remove the cooling bath and warm the reaction mixture to the desired temperature (e.g., 40 °C) and stir for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-arylpyridine product.

Caption: One-pot workflow for 2-arylpyridine synthesis.

Reaction Scope and Performance

The use of lithium triisopropyl borates is a general and robust method for the Suzuki-Miyaura coupling of various heterocycles, including pyridine.[3] The methodology displays broad functional group tolerance on the aryl halide coupling partner.

| Aryl Halide (Electrophile) | Product | Conditions | Yield (%) | Reference |

| 4-Bromoacetophenone | 2-(4-Acetylphenyl)pyridine | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 91 | [3] |

| Methyl 4-bromobenzoate | Methyl 4-(2-pyridyl)benzoate | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 93 | [3] |

| 4-Bromobenzonitrile | 4-(2-Pyridyl)benzonitrile | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 94 | [3] |

| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)pyridine | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 88 | [3] |

| 2-Bromonaphthalene | 2-(Naphthalen-2-yl)pyridine | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 95 | [3] |

| 4-Chloroacetophenone | 2-(4-Acetylphenyl)pyridine | XPhos Pd G3 (1 mol%), K₃PO₄, 40 °C, 2h | 93 | [3] |

Troubleshooting and Expert Recommendations

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Formation | 1. Inactive n-BuLi reagent. | 1. Titrate the n-butyllithium solution before use to determine its exact molarity. Store under inert gas. |

| 2. Wet solvents or glassware. | 2. Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. | |

| 3. Inactive palladium catalyst. | 3. Use a reliable air-stable precatalyst (e.g., G3 or G4 precatalysts). Avoid prolonged exposure of the catalyst to air. | |

| Significant Protodeboronation (Formation of Pyridine) | 1. Premature quenching with protons. | 1. Ensure the reaction is kept under a strictly inert and anhydrous atmosphere until the final aqueous workup. |

| 2. Insufficient trapping of 2-lithiopyridine. | 2. Confirm the purity and reactivity of the triisopropyl borate. Ensure correct stoichiometry. | |

| Formation of Homocoupled Byproducts (Ar-Ar) | 1. Catalyst decomposition or suboptimal conditions. | 1. Lower the catalyst loading or reaction temperature. Ensure efficient stirring. |

| Inconsistent Yields | 1. Inconsistent temperature control during lithiation. | 1. Use a cryostat or a well-maintained dry ice/acetone bath with a thermometer to monitor the internal reaction temperature closely. Slow, controlled addition of n-BuLi is critical. |

References

- Yamamoto, Y., Sugai, J., Takizawa, M., & Miyaura, N. (n.d.). Synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides. Organic Syntheses Procedure.

- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC.

- ResearchGate. (2025, August 6). Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides.

- Nykaza, T. V., et al. (n.d.). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates.

- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.

- ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.

- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Figshare.

- ResearchGate. (n.d.). Boron-derived 2-pyridyl reagents.

- ResearchGate. (n.d.). 2‐Lithiopyridine | Request PDF.

Sources

- 1. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Note: A Systematic Approach to Catalyst Screening for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylborates

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridyl moiety is a ubiquitous structural motif in pharmaceuticals and functional materials, making its efficient incorporation a critical task in modern synthesis.[1] However, the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids is notoriously challenging due to rapid protodeboronation and other decomposition pathways.[1][2][3] Lithium triisopropyl 2-pyridylborates offer a stable and effective alternative, serving as robust nucleophiles for these crucial transformations.[2][4] This guide provides a comprehensive framework and detailed protocol for the high-throughput screening of palladium catalyst systems to identify optimal conditions for the coupling of these valuable reagents with aryl and heteroaryl halides, a process vital for accelerating drug discovery and development programs.

Introduction: The "2-Pyridyl Problem" and the Borate Solution

The Suzuki-Miyaura reaction is a Nobel Prize-winning cornerstone of C-C bond formation, prized for its functional group tolerance and the low toxicity of boron reagents.[5][6][7] Despite its broad utility, the coupling of 2-pyridylboronic acids often results in low yields due to the exquisite sensitivity of the 2-pyridyl–boron bond to hydrolysis (protodeboronation).[1][3] This instability has spurred the development of more robust boron-based reagents.

Lithium triisopropyl borates (LTBs) have emerged as a superior solution.[2][8] Prepared in a one-pot procedure from the corresponding 2-halopyridine, LTBs are more stable than their boronic acid counterparts and can often be used directly without purification.[2] Their enhanced stability and reactivity make them ideal nucleophiles for constructing complex biaryl and heterobiaryl structures, particularly in a high-throughput screening environment where reliability is paramount.[9][10]

The Scientific Rationale: Understanding the Catalytic Cycle

Effective catalyst screening is not a random walk; it is an informed search guided by mechanistic principles. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[6][7][11][12] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for rationally selecting and optimizing screening parameters.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6][7] The choice of ligand is critical here; electron-rich, sterically bulky ligands accelerate this step.[13][14]

-

Transmetalation: The organic group from the lithium triisopropyl 2-pyridylborate is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the borate complex.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the desired C-C bond, regenerating the active Pd(0) catalyst and completing the cycle.[6][7]

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

High-Throughput Catalyst Screening Protocol

High-throughput experimentation (HTE) allows for the rapid evaluation of a large matrix of reaction parameters, dramatically accelerating the discovery of optimal conditions.[9][15][16] This protocol is designed for a 24-well plate format, a common setup for initial screening.

Core Components & Screening Variables

A successful screening campaign involves the systematic variation of catalysts, ligands, bases, and solvents.

-

Palladium Precatalysts: These are stable Pd(II) or Pd(0) sources that generate the active catalyst in situ. A good initial screen includes a variety of common precatalysts.[11]

-

Ligands: The ligand is arguably the most critical variable.[17] Bulky, electron-rich monophosphine ligands (e.g., biarylphosphines) are highly effective for challenging couplings, including those involving heteroaryl chlorides.[18] N-Heterocyclic Carbenes (NHCs) are also powerful alternatives.[19]

-

Bases: The base is essential for the transmetalation step. Its strength and solubility can significantly impact the reaction outcome.[3]

-

Solvents: The solvent influences the solubility of reagents and intermediates and can affect catalyst activity. A range of polar aprotic and ethereal solvents should be screened.

Representative Screening Array

The following table illustrates a typical 24-reaction screening array designed to test a diverse set of conditions. This matrix approach allows for the efficient identification of promising leads for further optimization.[16]

| Well | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent |

| A1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane |

| A2 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene |

| A3 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | Cs₂CO₃ (2.0) | Dioxane |

| A4 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | Cs₂CO₃ (2.0) | Toluene |

| B1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Dioxane |

| B2 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Toluene |

| B3 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | Cs₂CO₃ (2.0) | Dioxane |

| B4 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | Cs₂CO₃ (2.0) | Toluene |

| C1 | Pd(OAc)₂ (3.0) | RuPhos (3.0) | K₃PO₄ (2.0) | THF |

| C2 | Pd(OAc)₂ (3.0) | RuPhos (3.0) | K₃PO₄ (2.0) | DMAc |

| C3 | Pd(OAc)₂ (3.0) | RuPhos (3.0) | KF (3.0) | THF |

| C4 | Pd(OAc)₂ (3.0) | RuPhos (3.0) | KF (3.0) | DMAc |

| D1 | Pd(OAc)₂ (3.0) | cataCXium A (3.0) | K₃PO₄ (2.0) | THF |

| D2 | Pd(OAc)₂ (3.0) | cataCXium A (3.0) | K₃PO₄ (2.0) | DMAc |

| D3 | Pd(OAc)₂ (3.0) | cataCXium A (3.0) | KF (3.0) | THF |

| D4 | Pd(OAc)₂ (3.0) | cataCXium A (3.0) | KF (3.0) | DMAc |

| E1 | PdCl₂(dppf) (3.0) | (none) | K₃PO₄ (2.0) | Dioxane/H₂O |

| E2 | PdCl₂(dppf) (3.0) | (none) | K₃PO₄ (2.0) | n-Butanol |

| E3 | PdCl₂(dppf) (3.0) | (none) | Cs₂CO₃ (2.0) | Dioxane/H₂O |

| E4 | PdCl₂(dppf) (3.0) | (none) | Cs₂CO₃ (2.0) | n-Butanol |

| F1 | Pd(Amphos)₂Cl₂ (3.0) | (none) | K₃PO₄ (2.0) | Toluene |

| F2 | Pd(Amphos)₂Cl₂ (3.0) | (none) | K₃PO₄ (2.0) | DMAc |

| F3 | Pd(Amphos)₂Cl₂ (3.0) | (none) | Cs₂CO₃ (2.0) | Toluene |

| F4 | Pd(Amphos)₂Cl₂ (3.0) | (none) | Cs₂CO₃ (2.0) | DMAc |

Step-by-Step Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Inert atmosphere techniques are required as Pd(0) catalysts and phosphine ligands can be air-sensitive.

Materials:

-

Aryl/Heteroaryl Halide (e.g., 4-chlorobenzonitrile)

-

This compound (prepared according to literature procedures[2][4])

-

Palladium precatalysts and ligands (as per screening array)

-

Anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, KF)

-

Anhydrous solvents (e.g., Dioxane, Toluene, THF, DMAc)

-

24-well reaction block with stir bars

-

Inert atmosphere glovebox or Schlenk line

-

Internal standard (e.g., biphenyl, dodecane) for analysis

Workflow Visualization:

Sources

- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 6. fiveable.me [fiveable.me]

- 7. nobelprize.org [nobelprize.org]

- 8. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]

- 9. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]

- 10. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]

- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. theses.enscm.fr [theses.enscm.fr]

- 15. papers.ssrn.com [papers.ssrn.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 18. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

Application Note: Lithium Triisopropyl 2-Pyridylborate as a Superior Reagent for the Synthesis of Pharmaceutical Intermediates

Abstract